molecular formula C9H14N2S2 B034274 3,5-Dimethylthio-2,6-diaminotoluene CAS No. 104983-85-9

3,5-Dimethylthio-2,6-diaminotoluene

Cat. No.: B034274
CAS No.: 104983-85-9
M. Wt: 214.4 g/mol
InChI Key: TXDBDYPHJXUHEO-UHFFFAOYSA-N
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Description

3,5-Dimethylthio-2,6-diaminotoluene is a chemical compound with the molecular formula C₉H₁₄N₂S₂ and a molecular weight of 214.35 g/mol . It is also known by its IUPAC name, 2-methyl-4,6-bis(methylthio)-1,3-benzenediamine . This compound is characterized by the presence of two amino groups and two methylthio groups attached to a toluene ring, making it a versatile molecule with various applications in different fields.

Properties

IUPAC Name

2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDBDYPHJXUHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1N)SC)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869437
Record name 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)-
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Molecular Weight

214.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

104983-85-9, 106264-79-3
Record name 2-Methyl-4,6-bis(methylthio)-1,3-benzenediamine
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Record name 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)-
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Record name Ethacure 300
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Record name 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)-
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Record name 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)-
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Record name 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine
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Synthesis routes and methods

Procedure details

To a glass kettle there were added 80.76 g of a polytetramethylene glycol/polypropylene glycol based resin end-capped with an excess of toluene diisocyanate, obtained from Dow Chemical Company, 18.0 g of bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate, three drops of a polydimethylsiloxane anti-foam agent obtained from Union Carbide Company as SAG 47™, and 21.5 g of di(methylthio)-2,4-toluenediamine, an aromatic diamine sold by and obtained from Ethyl Corporation under the tradename Ethacure 300. The reaction mixture was stirred at room temperature, under nitrogen, for four minutes, degassed under reduced pressure (0.01 mm Hg) and poured into a stainless steel mold. The polymer was cured at 100° C. for sixteen hours and demolded. The slab was then cooled to room temperature and the resistiviities of the slab molded to a thickness of 0.25 in (0.635 cm) were measured as described above at the two designated relative humidities and the relative humidity sensitivity was determined after an equilibration time of fourteen days in a relative humidity chamber. The results are shown in Table I, Example 5 below.
[Compound]
Name
polytetramethylene glycol polypropylene glycol
Quantity
80.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
21.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
polydimethylsiloxane
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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